REACTION_CXSMILES
|
CS[C:3]1[S:4][CH2:5][CH2:6][CH2:7][N:8]=1.[N+:9]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])([O-:11])=[O:10].CS>[Cl-].[Zn+2].[Cl-].CCOCC.C(O)(C)C>[N+:9]([C:12](=[C:3]1[NH:8][CH2:7][CH2:6][CH2:5][S:4]1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])([O-:11])=[O:10] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
CSC=1SCCCN1
|
Name
|
ethyl nitroacetate
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
ether isopropyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at about 115° for 1.25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a 1.5 hour period
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
was held at 110°-120°
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirring of the mixture at about 115°
|
Type
|
WAIT
|
Details
|
was continued for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The crystallized product was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a tan solid, m.p. 100°-102°, which
|
Type
|
CUSTOM
|
Details
|
on recrystallization from methanol
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(C(=O)OCC)=C1SCCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |